
Ciclopentilidenomalononitrilo
Descripción general
Descripción
Cyclopentylidenemalononitrile is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .
Synthesis Analysis
Cyclopentylidenemalononitrile can be synthesized from cyclopentanone and malononitrile . The reaction is catalyzed by piperidine or sodium acetate, resulting in a cyclopentylidenemalononitrile dimer . Another synthesis method involves the reaction of cyclopentylidenemalononitrile with formaline and carbon disulfide .
Molecular Structure Analysis
The molecular structure of Cyclopentylidenemalononitrile consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . The alkylation of cyclopentylidenemalononitrile with phenacyl bromide in DMF in the presence of aqueous KOH at 20°C leads to 2,2-bis(2-oxo-2-phenylethyl)malononitrile .
Chemical Reactions Analysis
Cyclopentylidenemalononitrile undergoes a complex reaction with aromatic aldehydes, leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the cyclopentylidenemalononitrile dimer with aldehydes .
Physical And Chemical Properties Analysis
Cyclopentylidenemalononitrile is a liquid at room temperature . Its physical and chemical properties are influenced by its molecular structure, which consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .
Aplicaciones Científicas De Investigación
Investigación de Nanocristales
El Ciclopentilidenomalononitrilo tiene aplicaciones potenciales en el campo de los nanocristales . Los nanocristales son un área de investigación significativa debido a sus propiedades únicas y aplicaciones potenciales. El compuesto podría utilizarse en la síntesis, la investigación de propiedades y el desarrollo de aplicaciones de nanocristales .
Catalizadores de Átomo Único
El compuesto podría utilizarse en la investigación de catalizadores de átomo único . Los catalizadores de átomo único se han utilizado ampliamente en diversas reacciones catalíticas debido a su fuerte actividad y alta selectividad . El compuesto podría utilizarse para explorar la aplicación de catalizadores de átomo único y elucidar su mecanismo de reacción .
Reacción de Gewald
El this compound se ha utilizado en la reacción de Gewald . La reacción de Gewald es una reacción orgánica que permite obtener 2-aminotiofenos a partir de cetonas, sustratos con un grupo metileno activo (como el malonodinitrilo) y azufre . El compuesto ha demostrado proporcionar una alta conversión de cetona y selectividad hacia el 2-amino-4,5,6,7-tetrahidrobenzo [b]tiofeno-3-carbonitrilo deseado .
Disulfuros de Metal de Transición Bidimensionales
El compuesto podría utilizarse en la síntesis, las propiedades y las aplicaciones potenciales de los disulfuros de metal de transición bidimensionales . Estos materiales han atraído mucha atención debido a sus inusuales propiedades eléctricas, ópticas y mecánicas . Tienen un potencial prácticamente ilimitado en diversos campos, incluidas las aplicaciones electrónicas, optoelectrónicas, de detección y de almacenamiento de energía .
Cromatografía Líquida
El this compound se puede analizar mediante el método de Cromatografía Líquida de Alta Eficacia (HPLC) de fase reversa (RP) . Este método utiliza una fase móvil que contiene acetonitrilo (MeCN), agua y ácido fosfórico . Esta aplicación es significativa en el campo de la química analítica para la separación, identificación y cuantificación de cada componente en una mezcla .
Mecanismo De Acción
Mode of Action
The mode of action of Cyclopentylidenemalononitrile involves a series of complex reactions. It is suggested that the Cyclopentylidenemalononitrile dimers undergo an electrocyclic ring opening leading to conjugated triene systems . These species are very reactive intermediates and may react with aldehydes in the next step .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of conjugated triene systems, which are reactive intermediates .
Result of Action
The result of Cyclopentylidenemalononitrile’s action is the formation of complex compounds. For instance, instead of the Knoevenagel condensation of Cyclopentylidenemalononitrile with aromatic aldehydes, a complex reaction takes place leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the Cyclopentylidenemalononitrile dimer with aldehydes .
Análisis Bioquímico
Biochemical Properties
Cyclopentylidenemalononitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent o-aminonitriles. It interacts with various enzymes and proteins, including those involved in the Knoevenagel condensation reaction. The compound undergoes complex reactions with aromatic aldehydes, leading to the formation of 5,7-dicyano-1-arylidene-4-arylindanes . These interactions highlight the compound’s reactivity and its potential to form highly fluorescent products.
Cellular Effects
Cyclopentylidenemalononitrile has been shown to exhibit cytotoxic and antiproliferative effects on cancer cells. It influences cell function by inducing apoptosis and inhibiting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed in various studies. For instance, cyclopentylidenemalononitrile has been found to react with formaline and carbon disulfide to obtain pyridine-4-carbonitrile and thiapyrane, respectively . These reactions suggest that the compound can significantly alter cellular processes and metabolic pathways.
Molecular Mechanism
The molecular mechanism of cyclopentylidenemalononitrile involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound undergoes Knoevenagel condensation with aromatic aldehydes, leading to the formation of complex products such as 5,7-dicyano-1-arylidene-4-arylindanes . These reactions involve the opening of electrocyclic rings and the formation of conjugated triene systems, which are highly reactive intermediates. The compound’s ability to form such intermediates highlights its potential to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentylidenemalononitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclopentylidenemalononitrile can undergo electrocyclic ring opening, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, resulting in changes in cellular processes over time.
Dosage Effects in Animal Models
The effects of cyclopentylidenemalononitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis and inhibiting cell proliferation. At higher doses, cyclopentylidenemalononitrile may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Cyclopentylidenemalononitrile is involved in various metabolic pathways, including those related to the synthesis of fluorescent compounds. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, leading to the formation of highly reactive intermediates . These intermediates can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of cyclopentylidenemalononitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reactive intermediates suggests that it may be actively transported to specific cellular compartments where it can exert its effects . The localization and accumulation of cyclopentylidenemalononitrile within cells are critical factors that determine its overall impact on cellular function.
Subcellular Localization
Cyclopentylidenemalononitrile’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reactive intermediates and fluorescent products suggests that it may localize to regions within the cell where these reactions can occur . Understanding the subcellular localization of cyclopentylidenemalononitrile is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-cyclopentylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPBKWCUJTRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205164 | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-83-3 | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unusual about the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes?
A1: Instead of a typical Knoevenagel condensation, Cyclopentylidenemalononitrile undergoes a complex reaction with aromatic aldehydes, yielding 5,7-dicyano-1-arylidene-4-arylindanes. [] This unexpected outcome suggests a multi-step mechanism involving the formation of reactive intermediates. Interestingly, similar results were observed in reactions using the dimer of Cyclopentylidenemalononitrile. []
Q2: What is the proposed mechanism for this unusual reaction?
A2: Research suggests that the dimer of Cyclopentylidenemalononitrile undergoes an electrocyclic ring opening, leading to the formation of highly reactive conjugated triene systems. [] These intermediates then react with aromatic aldehydes, ultimately forming the observed 5,7-dicyano-1-arylidene-4-arylindanes.
Q3: Does the reaction of Cyclopentylidenemalononitrile always lead to complex products?
A3: Not necessarily. While reactions with aromatic aldehydes yield complex products, Cyclopentanone reacts with Malononitrile to form the Cyclopentylidenemalononitrile dimer, specifically 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,1′-cyclopentane]-4,6,6-tricarbonitrile. [] This difference highlights the importance of reaction conditions and specific reactants in determining the final product outcome.
Q4: What is significant about the o-Aminonitriles produced in these reactions?
A4: The o-Aminonitriles synthesized in the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes exhibit a notable property: strong fluorescence in a variety of solvents. [] This characteristic makes them potentially valuable in applications requiring fluorescent probes or markers.
Q5: Are there any structural studies available to support the proposed mechanisms and product formation?
A5: Yes, X-ray crystallography has been employed to confirm the structures of products formed in reactions involving Cyclopentylidenemalononitrile and similar compounds. [] This technique provides crucial evidence for understanding the reaction pathways and the final structures of the synthesized compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




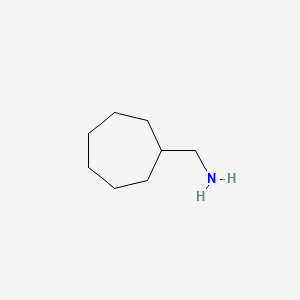

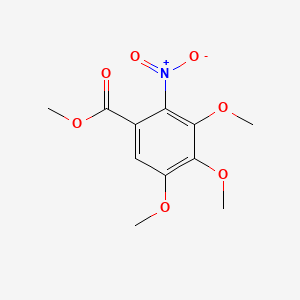
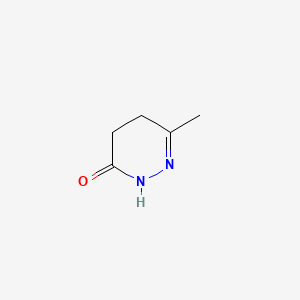


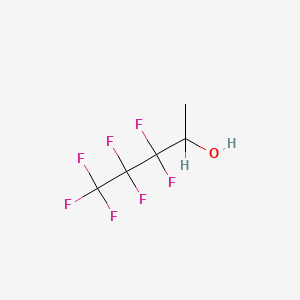


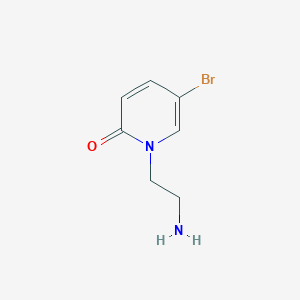
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

